molecular formula C15H13FN2O B2425994 N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide CAS No. 1303779-03-4

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2425994
CAS No.: 1303779-03-4
M. Wt: 256.28
InChI Key: RENDEWDSTWWOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields of research. This compound features a fused bicyclic system with an indene moiety and a fluorinated pyridine ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the indene moiety.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides or acid chlorides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its fluorinated pyridine ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-14-9-11(7-8-17-14)15(19)18-13-6-5-10-3-1-2-4-12(10)13/h1-4,7-9,13H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDEWDSTWWOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.